molecular formula C12H14O3 B8327048 3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid

3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid

Cat. No.: B8327048
M. Wt: 206.24 g/mol
InChI Key: IOIBAKWPAAWBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a methoxy group at the 4-position and two methyl groups at the 2 and 5 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction mixture is heated under reflux for a specific period, followed by acidification to yield the desired product . The reaction conditions are as follows:

    Reagents: 4-methoxybenzaldehyde, malonic acid, pyridine

    Conditions: Reflux for 90 minutes, followed by acidification with concentrated hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be adjusted to suit industrial requirements .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated derivatives.

Scientific Research Applications

3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

3-(4-Methoxy-2,5-dimethylphenyl)prop-2-enoic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H14O3/c1-8-7-11(15-3)9(2)6-10(8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)

InChI Key

IOIBAKWPAAWBAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C=CC(=O)O

Origin of Product

United States

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